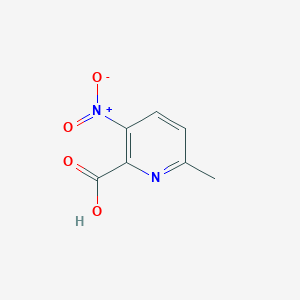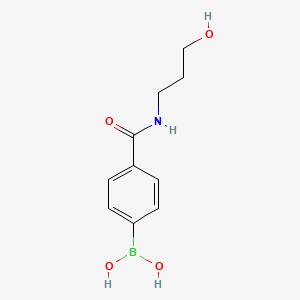
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of boronic acid compounds, including “(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid”, often involves the use of transition metal catalysts . A series of modular and functional PBA-BODIPY dyes, which include boronic acid moieties, have been synthesized efficiently .
Molecular Structure Analysis
The molecular structure of “(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a 3-hydroxypropyl group . The compound has a molecular weight of 223.04 g/mol .
Chemical Reactions Analysis
Boronic acids, including “(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid”, are known to participate in various chemical reactions. For instance, they can undergo transesterification reactions .
Physical And Chemical Properties Analysis
“(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid” has several computed properties, including a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . Its topological polar surface area is 89.8 Ų .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Phenylboronic acid derivatives, like 4-(3-Hydroxypropylcarbamoyl)phenylboronic acid , are often used in the development of drug delivery systems due to their ability to respond to reactive oxygen species (ROS). For instance, they can be modified structurally to create nanoparticles that encapsulate drugs, enhancing targeted delivery and controlled release .
Glucose-Sensitive Hydrogels
These compounds are also instrumental in creating glucose-sensitive hydrogels. The challenge lies in adjusting the pH value of phenylboronic acid sequences to physiological pH while maintaining a fast response to glucose levels, which is crucial for diabetic care applications .
Safety and Hazards
Wirkmechanismus
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Biochemical Pathways
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with biochemical pathways involving carbon-carbon bond formation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Hydroxypropylcarbamoyl)phenylboronic acid . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. The compound is stored at room temperature in an inert atmosphere .
Eigenschaften
IUPAC Name |
[4-(3-hydroxypropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-7-1-6-12-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,13,15-16H,1,6-7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMQHVJGIAQUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657448 | |
| Record name | {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Hydroxypropyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
913835-29-7 | |
| Record name | {4-[(3-Hydroxypropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



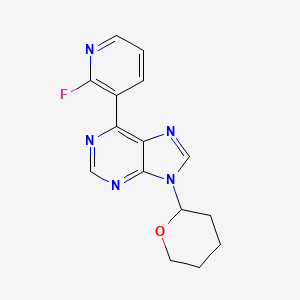

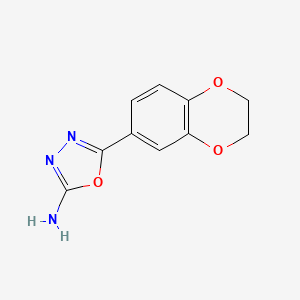
![[2-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1387106.png)
![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)
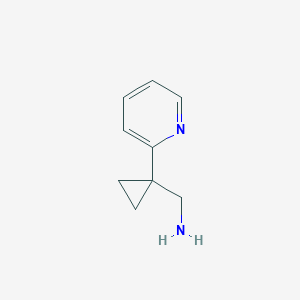

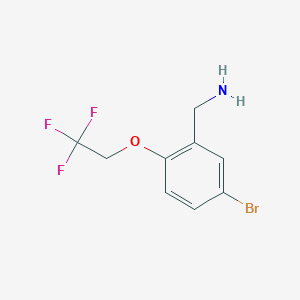
![2-[(Hexyloxy)methyl]aniline](/img/structure/B1387113.png)


![(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B1387120.png)

